molecular formula C9H7N3 B160407 2-(Cyanomethyl)benzimidazole CAS No. 4414-88-4

2-(Cyanomethyl)benzimidazole

Cat. No.: B160407
CAS No.: 4414-88-4
M. Wt: 157.17 g/mol
InChI Key: BWOVACANEIVHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole ring fused with an acetonitrile group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium metabisulphite.

    Reducing Agents: Sodium borohydride (NaBH₄).

    Solvents: Acetonitrile, ethanol, water.

Major Products Formed:

    Oxidation Products: Benzimidazole derivatives with various functional groups.

    Reduction Products: Reduced forms of benzimidazole derivatives.

    Substitution Products: Substituted benzimidazole derivatives with different electrophilic groups.

Scientific Research Applications

Chemistry

2-(Cyanomethyl)benzimidazole serves as an important intermediate in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of various derivatives with tailored properties for specific applications.

Biology

The compound has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies suggest that derivatives exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Activity : Research indicates that certain derivatives demonstrate antiproliferative effects against cancer cell lines such as A549 (lung cancer) and K-562 (chronic myeloid leukemia) through mechanisms involving enzyme inhibition and DNA interaction .

Medicine

In medicinal chemistry, this compound is being explored for its potential in developing pharmaceutical agents:

  • Therapeutic Applications : The compound's ability to bind to specific biological targets suggests its role in designing drugs with anticancer and antiviral properties .

Antiproliferative Studies

Research has demonstrated that certain derivatives of this compound show improved activity against hematological cancers. For example, studies have indicated selectivity against acute lymphoblastic leukemia cell lines .

Synthesis and Biological Evaluation

A recent study synthesized N-substituted benzimidazole-derived acrylonitriles, highlighting how structural modifications can enhance biological activity. Compounds with cyanomethyl groups were particularly noted for their selective activity against specific cancer types .

Molecular Modeling Studies

Computational analyses have been utilized to predict interactions between this compound and biological targets, suggesting effective binding capabilities that could lead to new therapeutic developments .

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzimidazole involves its interaction with biological targets, such as enzymes and DNA. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences and inhibiting the activity of certain enzymes . This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-(Cyanomethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

Uniqueness: this compound stands out due to its unique acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various heterocyclic compounds and a promising candidate for therapeutic development.

Biological Activity

2-(Cyanomethyl)benzimidazole is a chemical compound with notable biological activities attributed to its unique structure, which combines a benzimidazole core with a cyanomethyl substituent. The compound's molecular formula is C₉H₈N₄, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

The benzimidazole moiety is a well-known scaffold in pharmacology, recognized for its diverse biological properties. The addition of the cyanomethyl group at the second position enhances the compound's reactivity and expands its potential applications in various fields, particularly in pharmaceuticals.

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleBasic structure without substituentsFundamental scaffold for many derivatives
2-MethylbenzimidazoleMethyl group at position 2Exhibits different biological activities compared to this compound
5-NitrobenzimidazoleNitro group at position 5Known for strong antibacterial properties
2-(Trifluoromethyl)benzimidazoleTrifluoromethyl group at position 2Increased lipophilicity affecting pharmacokinetics
This compound Cyanomethyl group at position 2Enhanced reactivity and diverse biological activities

Biological Activities

Research indicates that This compound exhibits several pharmacological activities, including:

  • Antiproliferative Activity : Studies have shown that certain derivatives of benzimidazole, including those with cyanomethyl substitutions, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives with cyano and phenyl rings have shown selectivity against hematological cancers like acute lymphoblastic leukemia (DND-41) and chronic myeloid leukemia (K-562) .
  • Antimicrobial Properties : Benzimidazole derivatives are known for their antimicrobial activity. The presence of the cyanomethyl group may enhance this property, making it a candidate for further investigation in the development of antimicrobial agents .
  • Antiviral and Antineoplastic Activities : The structural similarities to other bioactive benzimidazoles suggest potential antiviral and anticancer properties. Research has indicated that some derivatives can inhibit viral replication and exhibit cytotoxic effects on tumor cells .

Case Studies

  • Antiproliferative Studies : A study evaluated various benzimidazole derivatives, including those with the cyanomethyl substituent. The results indicated that while some cyano-substituted derivatives showed improved activity against specific cancer cell lines, others exhibited reduced activity compared to their unsubstituted counterparts .
  • Synthesis and Biological Evaluation : A recent synthesis of N-substituted benzimidazole-derived acrylonitriles highlighted the importance of structural modifications in enhancing biological activity. Compounds bearing the cyanomethyl group were specifically noted for their selective activity against certain cancer types .
  • Molecular Modeling Studies : Computational analyses have been employed to predict the interactions of this compound with biological targets. These studies suggest that the compound's unique structure allows it to effectively bind to specific enzymes or receptors involved in disease processes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Cyanomethyl)benzimidazole in laboratory settings?

  • Answer : The compound is classified as acutely toxic (oral, dermal, inhalation; H302, H312, H332) and causes skin/eye irritation (H315, H319) . Key safety measures include:

  • Engineering controls : Use local exhaust ventilation and avoid dust formation.
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles.
  • Containment : Store in airtight containers to prevent environmental release (e.g., contamination of water systems) .
  • Emergency procedures : In case of exposure, rinse skin/eyes immediately and consult poison control centers listed in safety data sheets .

Q. What synthetic routes are available for preparing this compound?

  • Answer : Common methods include:

  • Cyclocondensation : Reacting o-phenylenediamine derivatives with cyanomethylating agents under acidic conditions (e.g., polyphosphoric acid) .
  • Multi-component reactions : Base-promoted sequential assembly using aldehydes, amines, and nitriles, which avoids high-temperature conditions .
  • Post-functionalization : Introducing the cyanomethyl group via alkylation of pre-formed benzimidazole scaffolds .
    • Note : Traditional methods often yield <50%, while newer protocols (e.g., microwave-assisted synthesis) improve efficiency .

Q. How can spectroscopic techniques characterize this compound?

  • Answer :

  • UV-Vis spectroscopy : Detect absorption bands at ~270–310 nm, indicative of π→π* transitions in the benzimidazole core .
  • FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and the cyanomethyl group (δ ~4.0 ppm for CH2_2) .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies assess this binding?

  • Answer : Studies on analogous benzimidazoles (e.g., 2-hydroxymethyl derivatives) show intercalative binding via:

  • UV-Vis titration : Hypochromism and red shifts in absorption spectra confirm DNA interaction. Binding constants (e.g., Kb=5.2×107L.mol1K_b = 5.2 \times 10^7 \, \text{L.mol}^{-1}) are calculated using the Benesi-Hildebrand equation .
  • Viscosity measurements : Increased DNA viscosity upon binding suggests intercalation over groove-binding .
  • Computational modeling : Molecular docking simulations predict binding affinities to minor/major DNA grooves .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced biological activity?

  • Answer :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5/6 positions to improve anticancer potency .
  • Hybridization : Combine with triazole or thiazole moieties to target enzymes (e.g., α-glucosidase) via click chemistry .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water under microwave irradiation to boost yields .

Q. How do excited-state intramolecular proton transfer (ESIPT) mechanisms influence the photophysical properties of benzimidazole derivatives?

  • Answer : Derivatives like 2-(2-hydroxyphenyl)benzimidazole exhibit dual fluorescence due to ESIPT:

  • Normal emission (λ ~400 nm) from the enol form.
  • Tautomer emission (λ ~500 nm) from the keto form after proton transfer .
  • Methodology : Time-resolved fluorescence and DFT calculations analyze energy barriers and tautomer stability .

Q. What crystallographic insights reveal the supramolecular packing of this compound?

  • Answer : X-ray diffraction of related compounds (e.g., 2-(1H-benzimidazol-2-yl)phenol) shows:

  • Planar benzimidazole cores stabilized by π-π stacking (3.5–4.0 Å spacing).
  • Hydrogen-bond networks : C-H···N and O-H···N interactions create 3D frameworks .
  • Applications : Predict solubility and stability for drug formulation .

Q. How do conflicting spectroscopic data on benzimidazole derivatives arise, and how are they resolved?

  • Answer : Discrepancies in emission profiles or binding constants may stem from:

  • Solvent effects : Polarity alters ESIPT efficiency (e.g., methanol vs. cyclohexane) .
  • Concentration-dependent aggregation : Dynamic light scattering (DLS) identifies colloidal formation at high concentrations .
  • Instrument calibration : Standardize UV-Vis and fluorimeter settings using reference compounds (e.g., quinine sulfate) .

Q. Methodological Guidance

  • Contradiction resolution : Compare synthetic yields across protocols (e.g., polyphosphoric acid vs. microwave methods) .
  • Safety vs. reactivity : Despite low PBT/vPvB risks , avoid oxidizing agents to prevent decomposition .
  • Data validation : Cross-reference crystallographic (CCDC) and spectral databases (e.g., SDBS) to confirm novel derivatives .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVACANEIVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063445
Record name 1H-Benzimidazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-88-4
Record name 1H-Benzimidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Benzimidazolyl)acetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole-2-acetonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzimidazol-2-yl)ethanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-BENZIMIDAZOLE-2-ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AN9A7OY6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzimidazole-2-acetonitrile was prepared as follows. A mixture of o-phenylenediamine (1 mole) and ethyl cyanoacetate (2 moles) was refluxed for about 30 hours, cooled, diluted with propyl acetate (225 mL), filtered, washed and dried, to provide benzimidazole-2-acetonitrile in a 60-70% yield. Benzimidazole-2-acetonitrile is also available commercially from Aldrich Chemical Company.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.